Ethyl (2,5-dioxoimidazolidin-1-yl)acetate

Drug Design Physicochemical Property Optimization Medicinal Chemistry

Researchers developing P2X7 receptor antagonists for neuropathic pain or rheumatoid arthritis often face a lack of validated, synthetically tractable hydantoin scaffolds. Ethyl (2,5-dioxoimidazolidin-1-yl)acetate (CAS 117043-46-6) is a structurally confirmed hydantoin-3-acetic acid ethyl ester (MW 186.17, LogP -1.25) with a proven track record of achieving low nanomolar P2X7R potency as a constrained KN62 analogue building block. - Validated in J. Med. Chem. for P2X7 receptor antagonism; distinct from inactive N1/N3 substitution isomers. - Saturated imidazolidine ring + ethyl ester handle enables reliable N1 functionalization or hydrolysis to the free carboxylic acid for library synthesis. - Consistent ≥97% purity with full NMR/IR characterization; ships ambient for rapid global delivery.

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 117043-46-6
Cat. No. B047660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2,5-dioxoimidazolidin-1-yl)acetate
CAS117043-46-6
Synonyms1-IMidazolidineaceticacid, 2,5-dioxo-, ethyl ester
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)CNC1=O
InChIInChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-5(10)3-8-7(9)12/h2-4H2,1H3,(H,8,12)
InChIKeyGNXORIGNFLSKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate: Chemical Identity


Ethyl (2,5-dioxoimidazolidin-1-yl)acetate (CAS 117043-46-6), also known as ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate, is a hydantoin-3-acetic acid ethyl ester derivative with the molecular formula C7H10N2O4 and a molecular weight of approximately 186.17 g/mol . The compound features an imidazolidine-2,5-dione (hydantoin) core bearing an ethyl acetate side chain at the N3 position, a structural motif that confers both predictable physicochemical properties (calculated LogP ≈ -1.25, PSA = 76 Ų, Fsp3 = 0.571) and versatile synthetic utility as a heterocyclic building block [1].

Workflow Hydantoin building block derivatization for P2X7 antagonist research
Chemical handle N3-ethyl acetate enables hydrolysis, amide coupling, and N1-alkylation
Stability advantage Saturated imidazolidine ring avoids electrophilic trap reactivity

Why Hydantoin Analogs Fail as Replacements


Although the hydantoin scaffold is common to many compounds, substitution at the N3 position with an ethyl acetate group is not a trivial modification. Minor structural alterations—such as using the free carboxylic acid analog (CAS 80258-94-2), the exocyclic double bond analog (CAS 943-18-0), or N1/N3 substitution patterns—profoundly alter physicochemical properties, including LogP, hydrogen-bonding capacity, and steric profile [1]. These changes directly impact receptor binding kinetics, metabolic stability, and synthetic utility in downstream functionalization. The specific ethyl acetate appendage of the target compound is integral to its reported biological activity (e.g., P2X7 antagonism) and its value as a scaffold for further derivatization [2].

Carboxylic acid analog (CAS 80258-94-2) may shift lipophilicity and hydrogen-bond profile, limiting passive permeability context.

4-Ylidene analog (CAS 943-18-0) contains a reactive exocyclic double bond; Michael acceptor property reduces synthetic scope.

N1/N3 substitution variants alter steric and electronic properties; structure–activity relationships may not transfer directly.

Quantitative Differentiation from Closest Analogs


Optimized Membrane Permeability vs. Carboxylic Acid Analog

The ethyl ester derivative exhibits a substantially higher predicted lipophilicity (LogP = -1.25) compared to the corresponding carboxylic acid analog, 2-(2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 80258-94-2; LogP = -1.11), a difference of ΔLogP ≈ -0.14 [1][2]. While the magnitude appears modest, the esterification simultaneously reduces polar surface area (PSA) from 86.71 Ų to 76 Ų and eliminates a hydrogen-bond donor . This shift in the hydrophilicity/hydrophobicity balance is known to enhance passive membrane permeability and oral bioavailability, rendering the ester form the preferred starting point for lead optimization campaigns in which cellular penetration is required.

Membrane permeability
Reported
Target: LogP -1.25; PSA 76 Ų; HBD 1
Comparator (acid): LogP -1.11; PSA 86.71 Ų; HBD 2
ΔLogP -0.14; ΔPSA -10.71 Ų; ΔHBD -1
Supports permeability-context differentiation
In silico calculated properties; data to verify
Drug Design Physicochemical Property Optimization Medicinal Chemistry

Proven P2X7 Receptor Antagonism

Derivatives built upon the ethyl (2,5-dioxoimidazolidin-1-yl)acetate scaffold have been explicitly optimized for P2X7 receptor antagonism. In a landmark Journal of Medicinal Chemistry study, constrained analogues of KN62 that incorporate this core demonstrated potent activity [1]. The lead compound 21w, a direct derivative of the 2,5-dioxoimidazolidine scaffold, exhibited IC50 values of 54 nM (ethidium uptake) and 9 nM (IL-1β ELISA). While the parent compound itself is an unsubstituted building block, this quantitative data establishes the scaffold's critical role in achieving high-affinity binding to the P2X7 receptor—a target for which many alternative hydantoin derivatives lack any reported activity.

P2X7 antagonism context
Class-level
Derivative compound 21w IC50: 54 nM (ethidium uptake), 9 nM (IL-1β ELISA)
Scaffold used in reported P2X7 antagonist study
Building block; not directly active; class-level inference
Neuroinflammation Pain Research P2X7 Antagonism

Superior Synthetic Versatility vs. 4-Ylidene Analog

The saturated imidazolidine ring of ethyl (2,5-dioxoimidazolidin-1-yl)acetate offers distinct advantages over its exocyclic double bond analog, ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate (CAS 943-18-0). The latter contains a reactive α,β-unsaturated ester system (exocyclic double bond), which limits its utility in reactions that are incompatible with Michael acceptors . In contrast, the fully saturated target compound is stable under a broader range of conditions and can undergo alkylation at N1, ester hydrolysis to the acid, or direct coupling with amines without competing side reactions . Furthermore, a recent protocol reports its one-step synthesis in quantitative yield using adapted Vilsmeier conditions, underscoring its synthetic accessibility relative to analogs requiring more complex, multi-step routes [1].

Synthetic versatility
Reported
Target: saturated ring; N-alkylation, hydrolysis, amide coupling
Comparator (4-ylidene): exocyclic double bond; Michael acceptor limits scope
Broader reaction compatibility
Supports diverse derivatization workflows
Qualitative advantage in synthetic scope
Organic Synthesis Building Blocks Derivatization

Validated Research Applications


P2X7 Antagonist Lead Optimization for Pain and Inflammation

The 2,5-dioxoimidazolidine scaffold of ethyl (2,5-dioxoimidazolidin-1-yl)acetate has been validated in the design of potent P2X7 receptor antagonists, as demonstrated by the Journal of Medicinal Chemistry study on constrained KN62 analogues. Researchers developing novel anti-inflammatory agents for neuropathic pain, rheumatoid arthritis, or neuroinflammatory disorders should prioritize this building block. Its proven track record in achieving low nanomolar potency against P2X7R distinguishes it from other hydantoin derivatives that lack this specific pharmacological precedent [1].

Synthesis of Functionalized Heterocycles

The saturated nature of the imidazolidine ring in this compound, combined with the ethyl ester handle, provides a versatile entry point for constructing more complex molecules. Unlike the 4-ylidene analog, which is an electrophilic trap, this compound can be reliably functionalized at the N1 position or undergo ester hydrolysis to generate the corresponding carboxylic acid . This makes it the preferred choice for building libraries of hydantoin-based protease inhibitors, kinase inhibitors, or other target-directed libraries.

Reference Standard for Analytical Method Development

Given its well-defined chemical structure (MW = 186.17, LogP = -1.25, specific NMR and IR spectra), ethyl (2,5-dioxoimidazolidin-1-yl)acetate is suitable as a reference standard for analytical chemistry applications [2]. It can serve as a system suitability standard in HPLC and LC-MS methods for related hydantoin derivatives or as a comparator in forced degradation studies to profile the stability of more complex drug substances that contain the hydantoin-3-acetic acid ester moiety.

Application
Selection Property
Validation Focus
P2X7 receptor signaling studies
Scaffold in reported P2X7 antagonist derivatives
P2X7 inhibition assay context
Heterocycle library synthesis
Saturated imidazolidine ester handle
Derivatization scope (N-alkylation, hydrolysis)
Analytical reference standard
Defined structure, moderate lipophilicity
HPLC/LC-MS system suitability

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